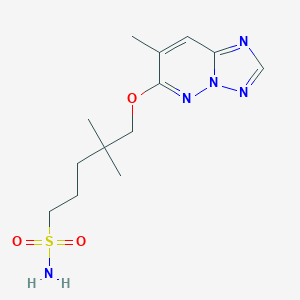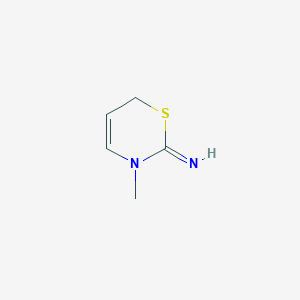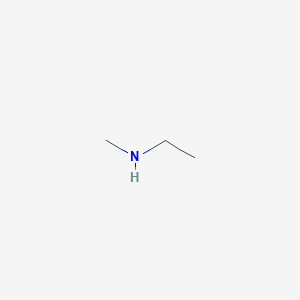
3-(1H-imidazol-5-yl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Beta-Dimethylhistamine-R-alpha is a novel and highly potent histamine H3 receptor agonist.
Preparation Methods
The synthesis of S-Beta-Dimethylhistamine-R-alpha involves several steps, starting with the structural variations of the neurotransmitter histamine. Depending on the selected synthetic pathway, mixtures of alpha, beta-dimethylhistamines are produced, along with the corresponding pure optical isomers. The absolute configuration of the compound is determined by X-ray structure analysis of its dihydrobromide using the anomalous dispersion of bromine . The optical purity of both enantiomers of erythro-alpha, beta-dimethylhistamine is checked by 1HNMR investigations after acylation of the amines with ®-2-methoxy-2-phenylacetyl chloride .
Chemical Reactions Analysis
S-Beta-Dimethylhistamine-R-alpha undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include bromine for X-ray structure analysis and ®-2-methoxy-2-phenylacetyl chloride for acylation . The major products formed from these reactions are the pure optical isomers of the compound, which exhibit different levels of agonistic potency towards H3 receptors .
Scientific Research Applications
S-Beta-Dimethylhistamine-R-alpha has a wide range of scientific research applications. It is primarily used in the study of histamine H3 receptors due to its high potency and selectivity. This compound has been utilized in medicinal chemistry to develop new drugs targeting H3 receptors, which are involved in various physiological processes such as neurotransmission, sleep regulation, and appetite control . Additionally, it has applications in biology and industry for the development of new therapeutic agents and research tools .
Mechanism of Action
The mechanism of action of S-Beta-Dimethylhistamine-R-alpha involves its interaction with histamine H3 receptors. As an agonist, it binds to these receptors and activates them, leading to various physiological effects. The molecular targets and pathways involved include the modulation of neurotransmitter release and the regulation of histamine levels in the brain .
Comparison with Similar Compounds
S-Beta-Dimethylhistamine-R-alpha is unique compared to other similar compounds due to its high potency and selectivity towards histamine H3 receptors. Similar compounds include alpha-methylhistamine and other methylated histamine derivatives, which also act as H3 receptor agonists but with varying levels of potency and selectivity . The exceptional receptor selectivity of S-Beta-Dimethylhistamine-R-alpha makes it a valuable tool in scientific research and drug development .
Properties
CAS No. |
127607-85-6 |
|---|---|
Molecular Formula |
C7H13N3 |
Molecular Weight |
139.20 g/mol |
IUPAC Name |
3-(1H-imidazol-5-yl)butan-2-amine |
InChI |
InChI=1S/C7H13N3/c1-5(6(2)8)7-3-9-4-10-7/h3-6H,8H2,1-2H3,(H,9,10) |
InChI Key |
QQTWSOMOTYJIQP-UHFFFAOYSA-N |
SMILES |
CC(C1=CN=CN1)C(C)N |
Canonical SMILES |
CC(C1=CN=CN1)C(C)N |
Synonyms |
alpha,beta-dimethylhistamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Hyperin 6/'/'-[glucosyl-(1->3)-rhamnoside]](/img/structure/B141331.png)



![(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B141343.png)




![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B141361.png)
